N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure with a central ethanediamide core linked to a hydroxyethyl group substituted with two thiophene rings. Thiophene derivatives are known for their wide range of pharmacological properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide precursors under controlled conditions. One common method includes the use of condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene rings, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N’-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of a hydroxyethyl group and two thiophene rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits, distinguishing it from other thiophene derivatives.
Properties
IUPAC Name |
N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-1-5-18-8)9-4-2-6-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMUGYGAYMVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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